molecular formula C24H32O8 B133874 17beta-Estradiol 3-(beta-D-glucuronide) CAS No. 15270-30-1

17beta-Estradiol 3-(beta-D-glucuronide)

Katalognummer: B133874
CAS-Nummer: 15270-30-1
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: MUOHJTRCBBDUOW-QXYWQCSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17β-Estradiol 3-(β-D-glucuronide) (E2-3G) is a phase II metabolite of 17β-estradiol (E2), a primary estrogen involved in reproductive function, bone homeostasis, and neuroendocrine regulation. E2-3G is formed via glucuronidation at the 3-hydroxyl position of the steroid A-ring, catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs). This conjugation enhances water solubility, facilitating renal and biliary excretion . Unlike its 17-glucuronide counterpart (E2-17G), E2-3G lacks cholestatic activity and exhibits distinct transporter interactions, making its biochemical and pharmacological profile unique .

Biologische Aktivität

17beta-Estradiol 3-(beta-D-glucuronide) (E2-3G) is a significant metabolite of estradiol, primarily formed in the liver through the action of UDP-glucuronosyltransferases (UGTs). This compound plays a critical role in the biological activity of estrogens, influencing various physiological processes through its conversion back to free estradiol.

Overview of 17beta-Estradiol 3-(beta-D-glucuronide)

Chemical Structure and Formation:

  • E2-3G is a glucuronide conjugate of estradiol, specifically the C3 glucuronide form.
  • It is synthesized in the liver by the enzyme UGT2B1, which catalyzes the conjugation of estradiol with glucuronic acid, enhancing its solubility and facilitating excretion via urine and bile .

Biological Activity

Mechanisms of Action:

  • The biological activity of E2-3G is largely attributed to its ability to be deconjugated back into free estradiol by β-glucuronidase enzymes present in various tissues, such as the mammary gland and liver. This conversion allows E2-3G to exert estrogenic effects by binding to estrogen receptors (ERs) .
  • Once released, estradiol can influence gene expression, cell signaling pathways, and cellular metabolism, contributing to various physiological functions including reproductive health and bone density regulation .

Cellular Effects:

  • E2-3G impacts cellular functions primarily through its conversion into free estrogens. Studies have demonstrated that it can modulate the proliferation of breast cancer cells by altering estrogen receptor signaling pathways .
  • The compound has been shown to compete with other ligands for binding sites on ERs, indicating its potential role in hormonal regulation and therapeutic applications .

Case Studies and Experimental Data

  • Binding Affinity and Potency:
    • A comparative study on estrogenic compounds indicated that E2-3G has a significantly lower relative binding affinity (RBA) compared to free estradiol but retains some estrogenic potency. Its relative estrogenic potency (REP) was measured at 0.09%, suggesting it can still activate ERs albeit less effectively than estradiol itself .
  • Metabolic Pathways:
    • Research utilizing isolated rat hepatocytes has shown that E2-3G can be hydrolyzed back to estradiol, emphasizing its role in the metabolic pathways of estrogens. The study highlighted that glucuronidation serves as a protective mechanism against excessive estrogen activity while allowing for controlled release when needed .
  • Clinical Implications:
    • Clinical studies have explored the implications of E2-3G levels in relation to various health conditions, including hormone-sensitive cancers. Elevated levels of this glucuronide have been associated with altered estrogen metabolism in patients with breast cancer, suggesting a potential biomarker for disease progression or treatment response .

Data Tables

Compound RBA (%) REP (%)
Estradiol100100
Estradiol 3-glucuronide (E2-3G)?0.09
Estrone sulfate20.004
Estrone glucuronide?<0.001

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Formation and Structure
E2-3G is synthesized via the conjugation of estradiol with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly UGT1A1. Its molecular formula is C24H32O8, with a molecular weight of 448.51 g/mol. The compound exhibits a glucuronide structure that influences its solubility and excretion pathways .

Metabolic Pathways
In the human body, E2-3G is involved in the metabolism of estradiol. It can be hydrolyzed back to free estradiol by β-glucuronidase enzymes, which may affect the bioavailability and activity of estradiol itself. This reversible reaction indicates its role in regulating estrogen levels within tissues .

Pharmacological Studies

E2-3G is extensively used in pharmacological research to understand estrogen metabolism and its implications for hormone replacement therapy (HRT) and other estrogen-related treatments. Studies have shown that E2-3G has a significantly lower binding affinity to estrogen receptors compared to free estradiol, which may influence therapeutic outcomes .

Toxicological Assessments

The compound is also critical in toxicology, where it serves as a biomarker for exposure to environmental estrogens and endocrine disruptors. Its presence can indicate metabolic changes due to xenobiotic exposure, providing insights into potential health risks associated with these compounds .

Endocrine System Research

Research focusing on the endocrine system utilizes E2-3G to study its effects on cell signaling pathways and gene expression related to estrogen signaling. The conversion of E2-3G back to active estradiol allows researchers to explore how this metabolite influences cellular functions and hormonal balance .

Case Study 1: Metabolism in Hepatocytes

A study using primary cultured pig hepatocytes demonstrated that 17beta-estradiol was completely metabolized within six hours, resulting in the formation of E2-3G among other metabolites. The research highlighted the efficiency of liver cells in processing estrogens and emphasized the importance of glucuronidation in detoxifying steroid hormones .

Case Study 2: Binding Affinity Analysis

In another investigation, the binding characteristics of E2-3G were analyzed using radiolabeled compounds. It was found that E2-3G competes with other glucuronides for binding sites in liver plasma membranes, indicating its potential role in modulating drug interactions and hepatic clearance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended solubility protocols for 17beta-Estradiol 3-(beta-D-glucuronide) in in vitro assays?

  • Methodology : For aqueous insolubility, use solvent systems combining DMSO (≤1% final concentration) with PEG300, Tween 80, or physiological saline. For oral administration, corn oil or 0.5% carboxymethyl cellulose (CMC-Na) suspensions are effective. Stock solutions (10 mM in DMSO) should be stored at -20°C or -80°C to minimize freeze-thaw degradation .

Q. How is 17beta-Estradiol 3-(beta-D-glucuronide) utilized as an analytical standard in estrogen metabolite quantification?

  • Methodology : Employ isotope-dilution LC-MS/MS with deuterated internal standards (e.g., [2H4]-estradiol-3β-glucuronide) to correct for matrix effects. Chromatographic separation is achieved using reverse-phase columns (e.g., BEH Shield RP18) with gradients of ammonium acetate and acetonitrile. Negative-ion electrospray ionization enhances sensitivity for glucuronide detection .

Q. What enzymatic systems are used to study the glucuronidation of 17beta-Estradiol 3-(beta-D-glucuronide)?

  • Methodology : Recombinant human UGT isoforms (e.g., UGT1A1, 2B7) expressed in baculovirus-infected insect cells are incubated with uridine 5′-diphosphoglucuronic acid (UDPGA) and substrate. Reactions are terminated with perchloric acid, followed by UPLC/Q-TOF analysis to quantify glucuronide conjugates .

Q. How does the compound’s stability impact experimental design in long-term studies?

  • Methodology : Aliquot stock solutions to avoid repeated freeze-thaw cycles. Stability in biological matrices (e.g., plasma) should be validated under storage conditions (-80°C) and during sample preparation (e.g., pH adjustments to prevent hydrolysis) .

Advanced Research Questions

Q. What experimental approaches elucidate the role of 17beta-Estradiol 3-(beta-D-glucuronide) in multidrug resistance protein (MRP/ABCG2)-mediated transport?

  • Methodology : Use transfected cell lines (e.g., HeLa cells expressing oatp or MRP2) to assess competitive inhibition via tracer studies (e.g., [3H]-labeled E2-17G). Measure Km values (e.g., 3 µM for oatp) and compare inhibition potency of sulfated vs. glucuronidated steroids .

Q. How does 17beta-Estradiol 3-(beta-D-glucuronide) induce cholestasis in vivo, and what models validate this mechanism?

  • Methodology : Administer 15 µmol/kg intravenously in rats to observe bile salt export pump (Bsep) internalization via confocal microscopy and Western blotting. Compare outcomes in Mrp2-deficient (TR-) rats to confirm transporter dependency. DBcAMP (20 µmol/kg) can prevent Bsep retrieval .

Q. What strategies resolve contradictions in reported Km values for transporter affinity?

  • Methodology : Standardize assay conditions (pH, temperature, protein concentration) and validate transporter expression levels using His-tag quantification (e.g., tetra-His antibodies). Cross-validate with orthogonal methods like vesicular transport assays .

Q. How are isotope-labeled analogs synthesized for precise quantification of estrogen glucuronides in complex matrices?

  • Methodology : Incubate 17beta-Estradiol with deuterated UDPGA in rat liver microsomes to produce [2H4]-estradiol-3β-glucuronide. Purify via preparative HPLC and confirm structure via NMR/MS. Use these standards to correct for ion suppression in LC-MS .

Q. What role do anionic groups (e.g., sulfate vs. glucuronide) play in substrate specificity for organic anion transporters?

  • Methodology : Compare inhibition kinetics of sulfated (e.g., estrone sulfate) and glucuronidated steroids in oatp-transfected cells. Anionic charge strength at C3/C17 positions correlates with transporter affinity, as shown by IC50 shifts in competitive assays .

Q. How do acquired mutations in ABCG2 (e.g., R482G/T) alter transport efficiency of 17beta-Estradiol 3-(beta-D-glucuronide)?

  • Methodology : Introduce mutations via site-directed mutagenesis in ABCG2-expressing cell lines. Perform transwell assays with radiolabeled substrate and inhibitors (e.g., Ko143) to quantify efflux ratios. Mutations at R482 reduce methotrexate transport but may retain glucuronide affinity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

E2-3G is compared below with structurally related estrogen glucuronides:

Compound Site of Glucuronidation Cholestatic Activity MRP Transporter Substrate Key Biological Role
17β-Estradiol 3-Glucuronide A-ring (3-OH) No No Detoxification, urinary excretion
17β-Estradiol 17-Glucuronide D-ring (17-OH) Yes Yes (MRP1, MRP2, MRP3) Induces cholestasis, hepatobiliary toxicity
Estrone 3-Glucuronide A-ring (3-OH) No Not reported Fertility monitoring, urinary biomarker
Testosterone 17-Glucuronide D-ring (17-OH) Yes Yes (MRP2) Cholestasis, androgen metabolism

Transporter Interactions

  • E2-3G: Not transported by multidrug resistance-associated proteins (MRPs) or breast cancer resistance protein (BCRP). Its excretion is likely mediated by non-MRP pathways .
  • E2-17G : Substrate of MRP1, MRP2, and MRP3, with a Km of 25.6 µM for MRP3 . Competes with leukotriene C4 (LTC4) for MRP binding, indicating overlapping substrate sites .
  • Testosterone 17-Glucuronide : Transported by MRP2 (Km ~149 µM) and inhibits bile acid-independent flow .

Enzymatic Formation

  • E2-3G : Primarily glucuronidated by UGT1A1, UGT1A3, and UGT2B7 .
  • E2-17G : Formed by UGT2B7 and UGT1A10 .
  • Estrone 3-Glucuronide : Synthesized by UGT1A1 and UGT1A9 .

Pathophysiological and Environmental Impact

  • Cholestasis: E2-17G and testosterone 17-glucuronide inhibit bile acid secretion (Vmax reduction by 65–70%), while E2-3G is non-toxic .
  • Environmental Persistence : Glucuronidated estrogens (e.g., E2-3G) are rapidly degraded in soil, reducing endocrine-disrupting risks compared to sulfated forms .

Analytical Differentiation

  • Chromatography : E2-3G and E2-17G are distinguished via UPLC/Q-TOF systems using Acquity BEH Shield RP18 columns, with retention times differing by ~1.5 minutes .

Research Implications

  • Drug Development : E2-17G’s interaction with MRPs informs strategies to mitigate cholestasis in hormone therapies .
  • Clinical Diagnostics: Estrone 3-glucuronide is a urinary biomarker for ovulation tracking, while E2-3G remains understudied in this context .

Vorbereitungsmethoden

Enzymatic Synthesis Using UDP-Glucuronosyltransferases

Enzyme Sources and Reaction Conditions

Enzymatic glucuronidation remains the most physiologically relevant method for E2-3G synthesis. Human UDP-glucuronosyltransferases (UGTs), particularly isoforms UGT1A1, UGT1A3, and UGT2B7, catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to the 3-hydroxyl group of estradiol . Recombinant UGTs expressed in baculovirus-infected insect cells are widely used due to their high activity and scalability.

Key Reaction Parameters

  • Substrate Concentration : 50–100 μM estradiol dissolved in DMSO (≤1% v/v final concentration).

  • Cofactor : 5 mM UDPGA in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation : 37°C for 60–120 minutes, terminated with 70% perchloric acid.

Optimization of Glucuronidation Efficiency

Enzymatic yield depends on UGT isoform specificity. UGT1A1 demonstrates the highest activity for E2-3G formation, with a V<sub>max</sub> of 12.3 ± 1.8 nmol/min/mg protein and a K<sub>m</sub> of 34.5 ± 5.2 μM . Co-incubation with alamethicin (50 μg/mg protein) enhances membrane permeability, increasing yields by 40–60% .

Chemical Synthesis Approaches

Protecting Group Strategies

Chemical synthesis employs selective protection of estradiol’s 17β-hydroxyl group to direct glucuronidation to the 3-position. A representative protocol involves:

  • 17β-Acetylation : Treat estradiol with acetic anhydride/pyridine (1:2 v/v) at 25°C for 4 hours .

  • 3-Glucuronidation : React the acetylated intermediate with methyl (tri-O-acetyl-α-D-glucopyranosyl bromide) uronate in anhydrous dichloromethane using silver triflate as a catalyst .

  • Deprotection : Sequential hydrolysis with 0.1 M NaOH (3 hours, 25°C) and 1 M HCl (1 hour, 25°C) .

Yield : 58–62% after HPLC purification .

Activation and Conjugation Techniques

The p-nitrophenyl ester method enables efficient coupling of glucuronic acid to estradiol:

  • Activation : React tri-O-acetyl-glucuronic acid with p-nitrophenol (1.2 eq) and N,N’-dicyclohexylcarbodiimide (DCC) in dry THF .

  • Conjugation : Add activated ester to estradiol derivative in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) .

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) followed by HPLC (C18 column, acetonitrile/water gradient) .

Purity : >95% (UV detection at 280 nm) .

Analytical Methods for Synthesis Validation

Chromatographic Techniques

MethodColumnMobile PhaseRetention Time (min)
UPLC/Q-TOFBEH Shield RP18 (2.1 × 100 mm)10 mM NH<sub>4</sub>OAc (A), CH<sub>3</sub>CN (B)6.8 (E2-3G)
Reverse-Phase HPLCZorbax SB-C18 (4.6 × 150 mm)0.1% HCOOH (A), MeOH (B)12.3 (E2-3G)

Mass Spectrometry

  • ESI-MS (Negative Mode) : m/z 447.2 [M–H]<sup>−</sup> for E2-3G .

  • MS/MS Fragmentation : Dominant ions at m/z 271.1 (aglycone) and 175.0 (glucuronic acid) .

Comparative Analysis of Synthesis Routes

ParameterEnzymatic SynthesisChemical Synthesis
Yield 70–85% 55–65%
Purity 90–95%95–98%
Time 2–4 hours24–48 hours
Cost High (enzyme production)Moderate (reagents)
Scalability Limited by enzyme supplyGram-scale feasible

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOHJTRCBBDUOW-QXYWQCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934579
Record name Estradiol 3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-beta-Estradiol-3-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15270-30-1
Record name Estradiol 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15270-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol-3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015270301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol 3-glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32835P5TLT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 17-beta-Estradiol-3-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.